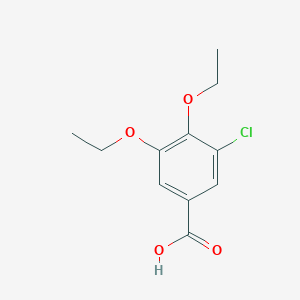

3-Chloro-4,5-diethoxybenzoic acid

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of “3-Chloro-4,5-diethoxybenzoic acid” is C9H9ClO4 . The average mass is 216.618 Da and the monoisotopic mass is 216.018936 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-4,5-diethoxybenzoic acid” include a molecular weight of 216.62 g/mol . It is a white solid that is soluble in most organic solvents.Aplicaciones Científicas De Investigación

Chlorination of Aromatic Groups

A study investigated the chlorination of fulvic acid (FA) using chloroperoxidase (CPO) in the presence of chloride and hydrogen peroxide, analyzing the formation of chlorinated aromatic groups similar to those detected in soil and surface water. The chlorination resulted in the formation of several chlorinated aromatic groups, including derivatives of 4-ethoxybenzoic acid and 3,4-diethoxybenzoic acid, highlighting the environmental relevance of such chlorination reactions (Niedan, Pavasars, & Oberg, 2000).

Heterocyclic Compound Synthesis

Another study focused on the synthesis of N-alkoxy-3,5-dinitro-4-aminobenzoic acid derivatives, starting from 4-chloro-3,5-dinitrobenzoic acid. These derivatives have various applications due to their acid, fluorescence, and complexing properties with alkaline cations, which are crucial for the development of new materials and sensors (Tudose et al., 2010).

Environmental Photochemistry

Research on the aqueous photochemistry of 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) revealed novel pH-dependent photosubstitution pathways upon photolysis, which is significant for understanding environmental photochemical processes. This study provides insights into the photochemical behavior of similar compounds in natural waters (Dallin et al., 2009).

Safety and Hazards

The safety data sheet for a related compound, “3,5-Dimethoxybenzoic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Propiedades

IUPAC Name |

3-chloro-4,5-diethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO4/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEADRIRYKFSBDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4,5-diethoxybenzoic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2936826.png)

![N-(4-ethylphenyl)-2-[(3-{2-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]ethyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2936833.png)

![2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2936837.png)